N-[(2-bromothiophen-3-yl)methyl]-2-methylcyclopropane-1-carboxamide
Description
N-[(2-bromothiophen-3-yl)methyl]-2-methylcyclopropane-1-carboxamide is a synthetic organic compound that features a brominated thiophene ring attached to a cyclopropane carboxamide moiety
Properties
IUPAC Name |
N-[(2-bromothiophen-3-yl)methyl]-2-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNOS/c1-6-4-8(6)10(13)12-5-7-2-3-14-9(7)11/h2-3,6,8H,4-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYAMPCVYBPOSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NCC2=C(SC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromothiophen-3-yl)methyl]-2-methylcyclopropane-1-carboxamide typically involves the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . The resulting 2-bromo-3-methylthiophene is then subjected to further reactions to introduce the cyclopropane carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions followed by subsequent functional group transformations. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromothiophen-3-yl)methyl]-2-methylcyclopropane-1-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for the bromination of 3-methylthiophene.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Substituted Thiophenes: Resulting from nucleophilic substitution reactions.
Oxidized Thiophenes: Formed through oxidation reactions.
Coupled Products: Generated from coupling reactions with various boronic acids.
Scientific Research Applications
N-[(2-bromothiophen-3-yl)methyl]-2-methylcyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(2-bromothiophen-3-yl)methyl]-2-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The brominated thiophene ring can engage in π-π stacking interactions, while the cyclopropane carboxamide moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylthiophene: A precursor in the synthesis of the target compound.
N-[(2-chlorothiophen-3-yl)methyl]-2-methylcyclopropane-1-carboxamide: A similar compound with a chlorine atom instead of bromine.
N-[(2-bromothiophen-3-yl)methyl]-2-ethylcyclopropane-1-carboxamide: A derivative with an ethyl group on the cyclopropane ring.
Uniqueness
N-[(2-bromothiophen-3-yl)methyl]-2-methylcyclopropane-1-carboxamide is unique due to the presence of both a brominated thiophene ring and a cyclopropane carboxamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
